[1-(3-AZETIDINYL)-4-PIPERIDINYL]-CARBAMIC ACID 1,1-DIMETHYLETHYL ESTER [1-(3-AZETIDINYL)-4-PIPERIDINYL]-CARBAMIC ACID 1,1-DIMETHYLETHYL ESTER
Brand Name: Vulcanchem
CAS No.: 178312-32-8
VCID: VC0071625
InChI: InChI=1S/C13H25N3O2/c1-13(2,3)18-12(17)15-10-4-6-16(7-5-10)11-8-14-9-11/h10-11,14H,4-9H2,1-3H3,(H,15,17)
SMILES: CC(C)(C)OC(=O)NC1CCN(CC1)C2CNC2
Molecular Formula: C13H25N3O2
Molecular Weight: 255.36 g/mol

[1-(3-AZETIDINYL)-4-PIPERIDINYL]-CARBAMIC ACID 1,1-DIMETHYLETHYL ESTER

CAS No.: 178312-32-8

Main Products

VCID: VC0071625

Molecular Formula: C13H25N3O2

Molecular Weight: 255.36 g/mol

[1-(3-AZETIDINYL)-4-PIPERIDINYL]-CARBAMIC ACID 1,1-DIMETHYLETHYL ESTER - 178312-32-8

CAS No. 178312-32-8
Product Name [1-(3-AZETIDINYL)-4-PIPERIDINYL]-CARBAMIC ACID 1,1-DIMETHYLETHYL ESTER
Molecular Formula C13H25N3O2
Molecular Weight 255.36 g/mol
IUPAC Name tert-butyl N-[1-(azetidin-3-yl)piperidin-4-yl]carbamate
Standard InChI InChI=1S/C13H25N3O2/c1-13(2,3)18-12(17)15-10-4-6-16(7-5-10)11-8-14-9-11/h10-11,14H,4-9H2,1-3H3,(H,15,17)
Standard InChIKey GUIFNRVZOGALAI-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CCN(CC1)C2CNC2
Canonical SMILES CC(C)(C)OC(=O)NC1CCN(CC1)C2CNC2
PubChem Compound 21836529
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator